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Compound Focus: Vecabrutinib

CAS No.: 1510829-06-7

Cat. No.: S546650

Molecular Design and Preclinical Profile

Vecabrutinib was specifically designed as a potent, reversible, and non-covalent inhibitor of Bruton's

tyrosine kinase (BTK) [1] [2].

¢ Mechanism to Overcome Resistance: First-generation covalent BTK inhibitors (e.g., Ibrutinib,
Acalabrutinib) bind irreversibly to a cysteine residue (C481) in the BTK active site. Acommon
resistance mutation changes this cysteine to a serine (C481S), which prevents the covalent binding of
these drugs, rendering them ineffective [3]. As a reversible inhibitor, Vecabrutinib does not require
interaction with the C481 residue and retains its activity against both wild-type and the C481S-mutant
forms of BTK [1] [2].

e Additional Target: Vecabrutinib is also a potent inhibitor of IL2-inducible T-cell kinase (ITK), which
may modulate immune cell function [1].

The table below summarizes key preclinical data for Vecabrutinib:

Parameter Preclinical Findings
BTK Inhibition (Kd) 0.3 nM [1]
ITK Inhibition (Kd) 2.2 nM [1]
IC50 (ITK) 24 nM [1]
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Parameter Preclinical Findings
IC50 (WT BTK, recombinant) 4.6 nM [1]

IC50 (C481S BTK, recombinant) 1.1 nM [1]

In Vivo Half-life (rat/dog) 5-6 hours [1]

Oral Bioavailability >40% (rat/dog) [1]

Key Experimental Protocols and Findings

1. Inhibition of BTK Phosphorylation in Human Whole Blood

e Objective: To assess the functional inhibition of BTK in a physiologically relevant environment.

¢ Methodology: Human whole blood samples are treated with varying concentrations of Vecabrutinib.
The phosphorylation status of BTK (pBTK) is then measured, typically using a phospho-specific
immunoassay or immunoblotting, to determine the concentration required for 50% inhibition (IC50)
[1].

¢ Key Finding: Vecabrutinib inhibits BTK phosphorylation in human whole blood with a mean IC50 of
50 nM, demonstrating its potency in a complex biological matrix [1].

2. Cytosolic Calcium Release Assay in Primary CLL Cells

e Objective: To evaluate the functional impact of BTK inhibition on B-cell receptor (BCR) signaling, a
key pathway driving B-cell proliferation and survival.

¢ Methodology: Primary chronic lymphocytic leukemia (CLL) cells isolated from patients are pre-
treated with Vecabrutinib. The cells are then stimulated, often via anti-IgM antibodies to cross-link
the BCR. The resulting flux of calcium ions (Ca?*) from the endoplasmic reticulum into the cytosol is
measured in real-time using fluorescent calcium indicators (e.g., Fluo-4) [3].

¢ Key Finding: Vecabrutinib suppresses this BCR-stimulated calcium release, confirming its effective
disruption of the downstream signaling pathway in malignant B-cells [1].

3. Co-culture Cell Viability Assay

e Objective: To test the drug's efficacy in mimicking the protective tumor microenvironment, where
stromal cells can promote cancer cell survival.

¢ Methodology: Primary CLL cells are co-cultured with a stromal cell line (e.g., HS5). The CLL cells
are treated with Vecabrutinib, and cell viability is assessed after a set period using assays like ATP
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quantification (e.g., CellTiter-Glo) [1].

¢ Key Finding: Vecabrutinib reduces the survival of primary CLL cells even in the presence of
protective stromal cells, indicating its potential to overcome microenvironment-mediated drug
resistance [1].

Clinical Development and Current Status

Vecabrutinib entered clinical development with a Phase 1b/2 trial (NCT03037645) to evaluate its safety,
pharmacokinetics, pharmacodynamics, and antitumor activity in patients with relapsed/refractory B-cell

malignancies [1] [2].

e Phase 1b/2 Trial Preliminary Results (2018): Initial data from 11 patients (with CLL, Mantle Cell
Lymphoma, and Waldenstrom's Macroglobulinemia) showed:

o Safety: The most common treatment-emergent adverse events were anemia (70%),
neutropenia (50%), and night sweats (50%). One dose-limiting toxicity of Grade 3 ALT elevation
was observed [4].

o Pharmacodynamics: Vecabrutinib demonstrated rapid and sustained inhibition of BTK
phosphorylation and decreased levels of key chemokines (CCL2, CCL3, CCL4) linked to B-cell
malignancy pathology [4].

e Current Status: According to the database DrugBank, this clinical trial has been terminated [2].
Public disclosures after the 2018 data presentation have been limited, suggesting that clinical
development may have been halted.

BTK Signaling and Vecabrutinib’'s Role

The following diagram illustrates the B-cell Receptor (BCR) signaling pathway and the points of inhibition
by different classes of BTK inhibitors.
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> Vecabrutinib inhibits both wild-type and C481S-mutant BTK by reversibly binding the ATP pocket,

unlike covalent inhibitors which require C481.

Future Perspectives and Challenges

While Vecabrutinib presented a scientifically sound approach to overcoming C481S-mediated resistance, its
clinical development seems to have stalled [2]. The competitive landscape for BTK inhibitors has evolved

significantly, with the approval of other agents and the emergence of newer therapeutic modalities.

¢ Next-Generation Resistance: Research has shown that resistance can still develop to non-covalent
BTK inhibitors like Vecabrutinib through mutations in the BTK kinase domain (e.g., L528W, V416L)
or in the downstream phospholipase PLCG2 [3].

¢ Novel Therapeutic Strategies: To address these challenges, the field is exploring next-generation
approaches, such as BTK degraders (e.g., NX-2127). These heterobifunctional molecules facilitate
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the ubiquitination and proteasomal degradation of BTK, effectively removing the protein from the cell,
which can overcome both covalent and non-covalent inhibitor resistance [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. | inhibitor/agonist | CAS 1510829-06-7 | Buy... Vecabrutinib [invivochem.com]

2. : Uses, Interactions, Mechanism of... | DrugBank Online Vecabrutinib [go.drugbank.com]

3. [2022 ASH] BTKIPHIFIFFENE TR [www-search.liangyihui.net]

4. Sunesis Pharmaceuticals Announces Presentation of... | MarketScreener [marketscreener.com]

To cite this document: Smolecule. [Vecabrutinib SNS-062 discovery and development]. Smolecule,
[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b546650#vecabrutinib-sns-

062-discovery-and-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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